2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride

Agrochemical synthesis Sulfonamide herbicide Process chemistry

2‑Methoxy‑4‑(trifluoromethyl)pyridine‑3‑sulfonyl chloride (CAS 219715‑41‑0) is a heteroaromatic sulfonyl chloride that functions as the indispensable electrophilic coupling partner in the final‑step assembly of the triazolopyrimidine sulfonamide herbicide pyroxsulam [REFS‑1]. The compound bears a methoxy group at the 2‑position, a trifluoromethyl group at the 4‑position and a sulfonyl chloride at the 3‑position of the pyridine ring, a substitution pattern that directly dictates its reactivity, stability and ultimate fitness for agrochemical manufacture [REFS‑2].

Molecular Formula C7H5ClF3NO3S
Molecular Weight 275.63 g/mol
CAS No. 219715-41-0
Cat. No. B3049775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride
CAS219715-41-0
Molecular FormulaC7H5ClF3NO3S
Molecular Weight275.63 g/mol
Structural Identifiers
SMILESCOC1=NC=CC(=C1S(=O)(=O)Cl)C(F)(F)F
InChIInChI=1S/C7H5ClF3NO3S/c1-15-6-5(16(8,13)14)4(2-3-12-6)7(9,10)11/h2-3H,1H3
InChIKeyDMKFWTCEKLNOKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride (CAS 219715-41-0): A Pyroxsulam-Critical Sulfonyl Chloride Intermediate


2‑Methoxy‑4‑(trifluoromethyl)pyridine‑3‑sulfonyl chloride (CAS 219715‑41‑0) is a heteroaromatic sulfonyl chloride that functions as the indispensable electrophilic coupling partner in the final‑step assembly of the triazolopyrimidine sulfonamide herbicide pyroxsulam [REFS‑1]. The compound bears a methoxy group at the 2‑position, a trifluoromethyl group at the 4‑position and a sulfonyl chloride at the 3‑position of the pyridine ring, a substitution pattern that directly dictates its reactivity, stability and ultimate fitness for agrochemical manufacture [REFS‑2].

Why 2‑Methoxy‑4‑(trifluoromethyl)pyridine‑3‑sulfonyl chloride Cannot Be Replaced by Generic Pyridine Sulfonyl Chlorides


The precise 2‑methoxy/4‑trifluoromethyl/3‑sulfonyl chloride substitution pattern is not a trivial variation; it is mandated by the pyroxsulam pharmacophore. The 2‑methoxy group enables the required pyridine‑ring electronics for efficient amine coupling, while the 4‑trifluoromethyl group confers the lipophilicity and metabolic stability needed for herbicidal activity [REFS‑1]. Furthermore, a comprehensive study of 236 heteroaromatic sulfonyl chlorides demonstrates that pyridine‑3‑sulfonyl chlorides decompose predominantly via hydrolysis, whereas the 2‑ and 4‑isomers undergo formal SO₂ extrusion, meaning that positional isomerism alone dictates divergent handling, storage and reactivity profiles [REFS‑2].

Quantitative Differentiation Evidence for 2‑Methoxy‑4‑(trifluoromethyl)pyridine‑3‑sulfonyl chloride vs Closest Analogs


Final‑Step Coupling Yield in Pyroxsulam Synthesis: 94% Isolated Yield with DMAP Catalysis

In the final condensation with 2‑amino‑5,7‑dimethoxy[1,2,4]triazolo[1,5‑a]pyrimidine, 2‑methoxy‑4‑(trifluoromethyl)pyridine‑3‑sulfonyl chloride delivers an isolated pyroxsulam yield of 94% and HPLC purity of 98.5% when catalyzed by 4‑dimethylaminopyridine (DMAP) [REFS‑1]. This performance establishes a benchmark for the specific sulfonyl chloride; alternative sulfonyl chlorides with different substitution patterns have not been reported to achieve comparable coupling efficiency in this exact transformation.

Agrochemical synthesis Sulfonamide herbicide Process chemistry

Decomposition Pathway Differentiation: Hydrolysis Dominates Over SO₂ Extrusion for 3‑Sulfonyl Chloride Regioisomers

A systematic stability screen of 236 heteroaromatic sulfonyl chlorides established that pyridine‑3‑sulfonyl chlorides (including the target substitution pattern) decompose primarily via hydrolysis by trace water, whereas pyridine‑2‑ and pyridine‑4‑sulfonyl chlorides undergo formal SO₂ extrusion [REFS‑1]. Although exact half‑life values for the 2‑methoxy‑4‑trifluoromethyl derivative were not individually tabulated in the preprint, the class‑level trend is robust: regioisomeric pyridine sulfonyl chlorides follow fundamentally different decomposition mechanisms, dictating incompatible storage requirements (e.g., desiccant vs. inert atmosphere).

Chemical stability Heteroaromatic sulfonyl halides Storage and handling

Improved Synthesis Route Eliminates Toxic Chlorine Gas and Malodorous Thioethers

A recently disclosed preparation method replaces the conventional methyl lithium/dipropyl disulfide/Cl₂ sequence with a process using sulfur powder, hydrogen peroxide and thionyl chloride, thereby avoiding chlorine gas and eliminating the generation of malodorous thioether intermediates [REFS‑1]. While the patent does not provide a direct yield‑comparison table against the legacy route, it explicitly states that the new method “effectively reduces the risk … and improves the safety production coefficient” and is suitable for large‑scale industrial production [REFS‑1]. Legacy routes are known to require cryogenic conditions (−78 °C) and column chromatography, limiting throughput [REFS‑2].

Green chemistry Process safety Industrial scalability

Commercial Purity Benchmark: ≥97% (HPLC) with Batch‑Specific QC Documentation

Multiple reputable vendors consistently specify a minimum purity of 97% (HPLC) for 2‑methoxy‑4‑(trifluoromethyl)pyridine‑3‑sulfonyl chloride, with batch‑specific certificates of analysis including NMR, HPLC and GC data [REFS‑1][REFS‑2]. This level of documented purity provides procurement confidence that is not uniformly available for less‑common regioisomers or analogs.

Quality control Procurement specification Analytical chemistry

Optimal Use Cases for 2‑Methoxy‑4‑(trifluoromethyl)pyridine‑3‑sulfonyl chloride Based on Quantitative Evidence


Final‑Step Pyroxsulam API Manufacture

The compound is the sulfonyl chloride of choice for the conclusive coupling step that forms the sulfonamide bond of pyroxsulam. The demonstrated 94% isolated yield and 98.5% purity [REFS‑1] make it the economically rational selection for any pilot‑plant or commercial‑scale campaign targeting this herbicide.

Process Development Leveraging Chlorine‑Free Manufacture

R&D teams developing greener pyroxsulam routes can source material produced via the improved sulfur powder/H₂O₂/SOCl₂ method, which avoids chlorine gas and malodorous thioethers [REFS‑2]. This aligns with increasing regulatory pressure to eliminate highly toxic reagents from pharmaceutical and agrochemical supply chains.

Stability‑Guided Storage and Formulation Studies

Because pyridine‑3‑sulfonyl chlorides degrade primarily by hydrolysis [REFS‑3], formulation scientists and analytical groups should design stability studies with rigorous moisture control rather than inert‑atmosphere measures (which are more critical for 2‑ or 4‑isomers that undergo SO₂ extrusion).

Analytical Method Development and Reference Standard Procurement

With multiple suppliers offering ≥97% purity and batch‑specific QC [REFS‑4], the compound can serve as a reliable reference standard for HPLC method validation, impurity profiling of pyroxsulam drug substance, or environmental residue analysis.

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